UAA crosslinker 1

説明

UAA crosslinker 1 is an amber codon used for the incorporation of non-canonical amino acids (ncAAs) into proteins in vivo. This incorporation is facilitated by exploiting the promiscuous activity of certain wild-type and engineered aminoacyl-tRNA synthetases .

Synthesis Analysis

The synthesis of UAA crosslinker 1 involves specific chemical reactions to create the compound. While detailed synthetic pathways may vary, it typically includes the introduction of an azide group, which is crucial for its subsequent click chemistry reactions .

Molecular Structure Analysis

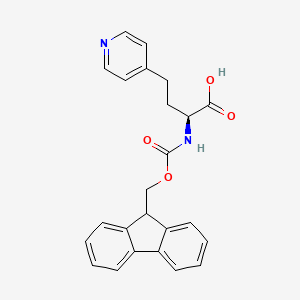

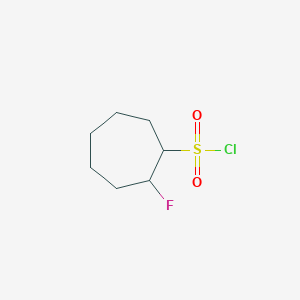

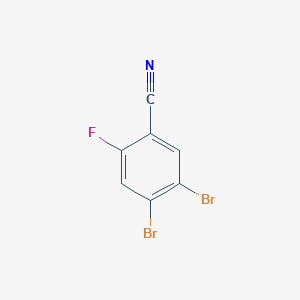

The molecular formula of UAA crosslinker 1 is C~9~H~17~N~5~O~4~ . Its structure consists of a central core with an azide group (N~3~) and an ester functional group (O=C-O) linked to a lysine derivative. The specific arrangement of atoms within the molecule determines its properties and reactivity .

Chemical Reactions Analysis

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc)

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Physical And Chemical Properties Analysis

科学的研究の応用

Live Cell Protein Interaction Studies

UAA crosslinker 1: has been utilized in live cell studies to capture and identify protein interactions. This application is significant for understanding biological processes and pathophysiology. The crosslinker enables spontaneous and specific chemical cross-linking in live cells, which is particularly useful for identifying weak and transient protein interactions .

Genetically Encoded Photo-Crosslinking

The crosslinker is also used in genetically encoded, residue-selective photo-crosslinking to study protein-protein interactions within living cells. This method allows for temporal control and residue selectivity, providing higher spatiotemporal resolution and reliability for investigating dynamic, transient, and weak protein-protein interactions .

Non-Canonical Amino Acids Incorporation

“UAA crosslinker 1” is an amber codon used for the incorporation of non-canonical amino acids (ncAAs) into proteins in vivo. This application leverages the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases, expanding the potential for protein engineering .

Dynamic Covalent Chemistry Hydrogels

In the field of material science, “UAA crosslinker 1” influences the architecture of crosslinkers in dynamic covalent chemistry (DCC) hydrogels. This application is crucial for designing hydrogels with tailored mechanical properties for specific biomedical applications, such as tissue engineering and drug delivery .

Mass Spectrometry Analysis

The crosslinker’s ability to covalently lock interacting proteins in situ makes it valuable for mass spectrometry analysis. This application enhances the identification of interacting proteins and crosslinking sites, aiding in the study of complex biological samples .

Enzyme-Substrate Interaction Capture

“UAA crosslinker 1” facilitates the capture of elusive enzyme-substrate interactions. This application is essential for validating lysine post-translational modification (PTM) sites and understanding enzyme mechanisms at a molecular level .

Protein Engineering and Design

The crosslinker’s role in incorporating unnatural amino acids into proteins opens new avenues for protein engineering and design. Researchers can create proteins with novel functions or improved stability, which has implications for biotechnology and pharmaceutical development .

Investigating Protein Folding and Stability

Finally, “UAA crosslinker 1” can be used to investigate protein folding and stability. By crosslinking specific protein interactions, scientists can study the folding pathways and structural stability of proteins, which is fundamental for understanding diseases related to protein misfolding .

作用機序

- The primary targets are these synthetases, which facilitate the incorporation of ncAAs into the growing polypeptide chain .

- These reactions allow specific labeling or modification of proteins in vivo .

Target of Action

- acts as a substrate for certain wildtype and engineered aminoacyl-tRNA synthetases.

Mode of Action

- contains an Azide group .

特性

IUPAC Name |

2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLCQQYRZLXMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UAA crosslinker 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)